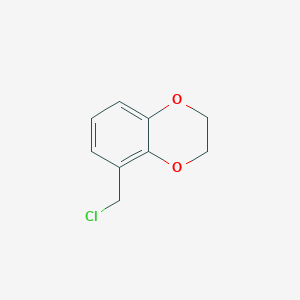

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

概要

説明

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF is typically prepared using a biphasic reaction system, in which a carbohydrate starting material is combined with aqueous hydrochloric acid and an organic solvent .Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is characterized by both inductive (electronegativity) effects and the ability of each substituent to engage in electron delocalization via the π system .Chemical Reactions Analysis

Spent aromatic waste-derived CMF was further converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine are characterized by its stability, hydrophobicity, and high yield production under mild conditions .科学的研究の応用

Antibacterial and Anti-inflammatory Agents

Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxine, structurally related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have potential as antibacterial and anti-inflammatory agents. These compounds have been shown to inhibit bacterial biofilms and possess cytotoxicity properties, making them valuable in the development of new therapeutic agents for treating infections and inflammatory diseases (Abbasi et al., 2020) (Abbasi et al., 2017).

Insecticidal Activity

Compounds incorporating the benzodioxine structure have been synthesized and found to possess significant insecticidal activities, suggesting a potential role in pest control and management. These substances have demonstrated effectiveness against pests such as the common cutworm, highlighting their utility in agricultural applications (Sawada et al., 2003).

Monoamine Oxidase Inhibition

Benzodioxane derivatives, closely related to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, have been evaluated as inhibitors of monoamine oxidase (MAO), particularly MAO-B. These inhibitors are of interest in the treatment of neurological disorders such as Parkinson's disease due to their selective inhibitory action and potential therapeutic benefits (Engelbrecht et al., 2015).

Cognitive Enhancing Properties

Studies have identified certain benzodioxanoxadiazolone compounds, structurally similar to 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine, that exhibit high affinity for serotonin receptors and demonstrate potent cognition-enhancing properties. These findings indicate potential applications in the treatment of cognitive impairments and dementia (Moser et al., 2002).

作用機序

Safety and Hazards

将来の方向性

The future direction of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is promising. It is a versatile chemical which has similar functionality to HMF and in some aspects, shows better properties than HMF . It has been used as a base chemical in the production of biofuels, agrochemical, and pharmaceutical products . This study opens new avenues for the preparation of CMF .

特性

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHTLXQUSTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。